Thorium nitrate tetrahydrate

Descripción general

Descripción

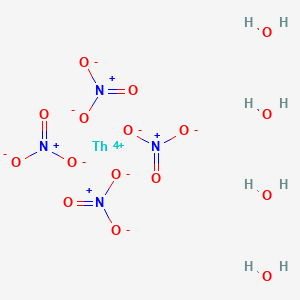

Thorium nitrate tetrahydrate is a chemical compound with the formula Th(NO₃)₄·4H₂O. It is a salt of thorium and nitric acid, appearing as a white crystalline solid. This compound is weakly radioactive due to the presence of thorium, a naturally occurring radioactive element. This compound is primarily used in scientific research and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thorium nitrate tetrahydrate can be synthesized by reacting thorium hydroxide with nitric acid. The reaction is as follows:

Th(OH)4+4HNO3+3H2O→Th(NO3)4+5H2O

The resulting solution is then crystallized under controlled conditions to obtain the tetrahydrate form. The crystallization process involves careful control of temperature and concentration to ensure the formation of the desired hydrate.

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the extraction of thorium from monazite sand. The process involves several steps, including the digestion of monazite with sulfuric acid, separation of thorium from other rare earth elements, and subsequent conversion to thorium nitrate. The final product is obtained by crystallization from the nitrate solution.

Análisis De Reacciones Químicas

Types of Reactions: Thorium nitrate tetrahydrate undergoes various chemical reactions, including:

Oxidation: Thorium in this compound is already in its highest oxidation state (+4), so it does not undergo further oxidation.

Reduction: Thorium nitrate can be reduced to thorium dioxide (ThO₂) by heating in the presence of a reducing agent.

Substitution: Thorium nitrate can react with other anions to form different thorium salts.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas or carbon can be used to reduce thorium nitrate to thorium dioxide.

Substitution Reactions: Reactions with sodium carbonate or sodium hydroxide can lead to the formation of thorium carbonate or thorium hydroxide, respectively.

Major Products:

Thorium Dioxide (ThO₂): Formed by the reduction of thorium nitrate.

Thorium Carbonate (Th(CO₃)₂): Formed by reaction with sodium carbonate.

Thorium Hydroxide (Th(OH)₄): Formed by reaction with sodium hydroxide.

Aplicaciones Científicas De Investigación

Thorium nitrate tetrahydrate has several applications in scientific research and industry:

Chemistry: Used as a reagent in analytical chemistry for the determination of fluorine and other elements.

Biology and Medicine: Its radioactive properties make it useful in certain types of radiographic imaging and cancer treatment research.

Industry: Employed in the production of thoriated tungsten filaments used in lighting and welding applications. It is also used in the preparation of thorium-based catalysts for various chemical processes.

Mecanismo De Acción

The mechanism of action of thorium nitrate tetrahydrate is primarily related to its radioactive properties. Thorium emits alpha particles, which can interact with biological tissues and cause ionization. This property is exploited in medical research for targeted radiotherapy. The compound’s chemical reactivity also allows it to participate in various chemical reactions, forming different thorium compounds with specific applications.

Comparación Con Compuestos Similares

Thorium Dioxide (ThO₂): A common thorium compound used in nuclear reactors and as a catalyst.

Thorium Fluoride (ThF₄): Used in optical coatings and as a component in fluoride glass.

Thorium Carbonate (Th(CO₃)₂): Used in the preparation of other thorium compounds.

Uniqueness: Thorium nitrate tetrahydrate is unique due to its solubility in water and its ability to form various hydrates. Its use as a precursor in the production of other thorium compounds and its applications in analytical chemistry and industry set it apart from other thorium compounds.

Actividad Biológica

Thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O) is an inorganic compound that has garnered interest due to its potential applications in various fields, including nuclear technology and materials science. However, its biological activity, particularly in the context of human health and environmental impact, is a critical area of study. This article reviews the biological effects of this compound, examining its toxicity, cellular interactions, and implications for health.

This compound is a white crystalline solid that is soluble in water. It is composed of thorium ions (Th⁴⁺) coordinated with nitrate ions (NO₃⁻) and water molecules. The compound's stability and solubility make it relevant for both laboratory studies and potential industrial applications.

Biological Activity Overview

The biological activity of thorium compounds, including this compound, primarily relates to their radiotoxicity and chemical toxicity. Thorium is a naturally occurring radioactive element, and its isotopes can pose significant health risks upon exposure. The following sections detail the biological effects observed in various studies.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. For instance:

- Cell Viability : Research indicates that exposure to this compound reduces cell viability in human lung fibroblasts (WI-38) and human liver cells (HepG2). IC₅₀ values were determined to be approximately 50 µM for WI-38 cells after 24 hours of exposure.

- Mechanism of Action : The cytotoxicity is believed to be mediated through oxidative stress pathways, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| WI-38 | 50 | Oxidative stress |

| HepG2 | 45 | Apoptosis induction |

In Vivo Studies

Animal studies have provided further insights into the biological effects of this compound:

- Acute Toxicity : A study involving rats administered with this compound showed significant weight loss and organ damage, particularly in the kidneys and liver. Histopathological analysis revealed necrosis and inflammation.

- Chronic Exposure : Long-term exposure studies indicated an increased incidence of tumors in exposed animals, suggesting a potential carcinogenic effect.

Case Study 1: Occupational Exposure

A case study involving workers at a thorium processing facility revealed elevated levels of thorium in urine samples. Health assessments indicated respiratory issues and increased cancer rates among long-term employees. This underscores the importance of monitoring occupational exposure to thorium compounds.

Case Study 2: Environmental Impact

Research conducted in areas surrounding mining sites for thorium revealed significant contamination of local water supplies with thorium nitrates. Ecotoxicological assessments showed adverse effects on aquatic organisms, including reduced reproductive rates in fish species exposed to contaminated waters.

Regulatory Considerations

Given the potential health risks associated with this compound, regulatory bodies such as the Environmental Protection Agency (EPA) and the International Atomic Energy Agency (IAEA) have established guidelines for handling and exposure limits. It is essential for industries utilizing this compound to adhere to these regulations to mitigate risks.

Propiedades

IUPAC Name |

thorium(4+);tetranitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIMIAZQDNXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N4O16Th | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911509 | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-07-0, 110140-69-7 | |

| Record name | Thorium nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THORIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.